2-Acetyl-3-methylquinoxaline 4-oxide
Overview
Description
2-Acetyl-3-methylquinoxaline 4-oxide is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-3-methylquinoxaline 4-oxide can be synthesized through several methods. One common approach involves the reaction of benzofuroxan with acetylacetone. The reaction is typically carried out in the presence of a base such as sodium hydroxide in ethanol, leading to the formation of the desired product .
Another method involves the treatment of 2-acetyl-3-methylquinoxaline with hydrogen peroxide in acetic acid, catalyzed by sodium tungstate. This method yields this compound with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-methylquinoxaline 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the 4-oxide group and the acetyl and methyl substituents on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, catalyzed by sodium tungstate.
Reduction: Refluxing in the presence of hydrochloric acid.
Substitution: Reactions with benzaldehyde in ethanol using sodium hydroxide as a base.
Major Products
The major products formed from these reactions include various substituted quinoxalines and their derivatives. For example, the reaction with benzaldehyde yields 2-cinnamoyl-3-methylquinoxaline 4-oxide .
Scientific Research Applications
2-Acetyl-3-methylquinoxaline 4-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-methylquinoxaline 4-oxide involves its interaction with various molecular targets. The compound can undergo reduction by oxidoreductases, leading to the generation of reactive oxygen species (ROS). These ROS can cause DNA damage, inhibit DNA and RNA synthesis, and induce morphological changes in cells . The exact pathways and molecular targets involved in these processes are still under investigation.
Comparison with Similar Compounds
2-Acetyl-3-methylquinoxaline 4-oxide can be compared with other quinoxaline derivatives, such as:
2-Cinnamoyl-3-methylquinoxaline 4-oxide: Similar in structure but with a cinnamoyl group instead of an acetyl group.
3-Methyl-4-oxido-2-quinoxalyl 4-phenyl-1,3-butadienyl ketone: Another derivative with different substituents on the quinoxaline ring.
These compounds share similar chemical properties but differ in their specific applications and biological activities
Properties
IUPAC Name |
1-(3-methyl-4-oxidoquinoxalin-4-ium-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-11(8(2)14)12-9-5-3-4-6-10(9)13(7)15/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJLJOBEYXZTCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N=C1C(=O)C)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504290 | |
Record name | 1-(3-Methyl-4-oxo-4lambda~5~-quinoxalin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61522-56-3 | |
Record name | 1-(3-Methyl-4-oxo-4lambda~5~-quinoxalin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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